molecular formula C18H17NO3S2 B564668 2-Carboxyanthracene MTSEA Amide CAS No. 1159977-18-0

2-Carboxyanthracene MTSEA Amide

Cat. No.: B564668
CAS No.: 1159977-18-0
M. Wt: 359.458
InChI Key: JDQIUGACVGSHLI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Carboxyanthracene MTSEA Amide involves the derivatization of anthracene. The specific synthetic routes and reaction conditions are not widely documented in public literature. it is known that the compound is an MTS (methanethiosulfonate) derivative of anthracene .

Industrial Production Methods: There is limited information available on the industrial production methods of this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Carboxyanthracene MTSEA Amide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.

    Substitution: As an MTS derivative, it can participate in substitution reactions, particularly involving thiol groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents may be used for oxidation reactions.

    Thiol Reagents: For substitution reactions, thiol-containing compounds are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. Detailed product analysis is not widely available in public literature.

Scientific Research Applications

2-Carboxyanthracene MTSEA Amide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Carboxyanthracene MTSEA Amide involves its role as a spin-marker. It interacts with specific molecular targets, allowing researchers to study the dynamics and interactions of these targets . The exact molecular pathways and targets are not extensively detailed in public literature.

Comparison with Similar Compounds

    2-Carboxyanthracene: The parent compound without the MTS derivative.

    MTSEA (Methanethiosulfonate Ethylammonium): A related compound used in similar research applications.

Uniqueness: 2-Carboxyanthracene MTSEA Amide is unique due to its combination of anthracene and MTS functionalities, making it a versatile tool in research applications .

Properties

IUPAC Name

N-(2-methylsulfonylsulfanylethyl)anthracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S2/c1-24(21,22)23-9-8-19-18(20)16-7-6-15-10-13-4-2-3-5-14(13)11-17(15)12-16/h2-7,10-12H,8-9H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQIUGACVGSHLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCNC(=O)C1=CC2=CC3=CC=CC=C3C=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675555
Record name S-{2-[(Anthracene-2-carbonyl)amino]ethyl} methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159977-18-0
Record name S-{2-[(Anthracene-2-carbonyl)amino]ethyl} methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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